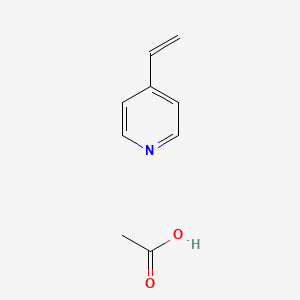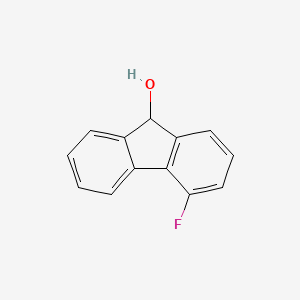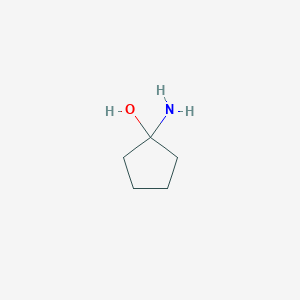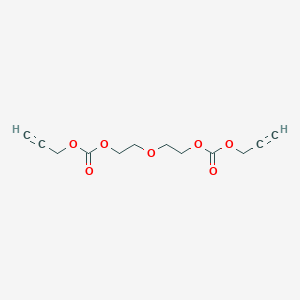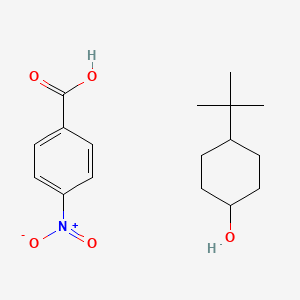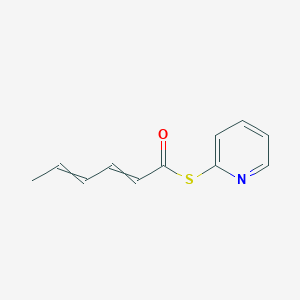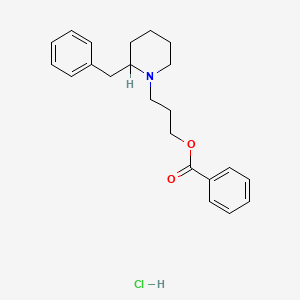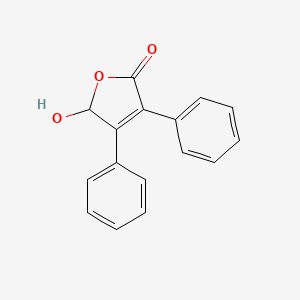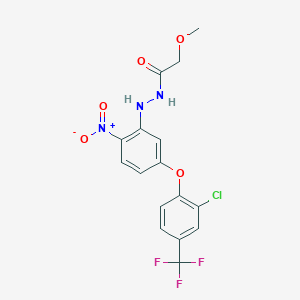
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzoyl group at the 3-position and propoxy groups at the 5 and 7 positions of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dipropoxy-2H-1-benzopyran-2-one and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the acylation reaction.
Acylation Reaction: The benzoyl chloride is added to the 5,7-dipropoxy-2H-1-benzopyran-2-one in the presence of the base, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the benzoyl group to a different functional group.
Substitution: The propoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The benzoyl and propoxy groups play a crucial role in its biological activity by modulating its interaction with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
5,7-Dimethoxy-2H-1-benzopyran-2-one: This compound has methoxy groups instead of propoxy groups and may exhibit different biological activities.
3-Benzoyl-2H-1-benzopyran-2-one: Lacks the propoxy groups and may have different chemical reactivity and biological properties.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group at the 7-position and may be used in different applications.
Uniqueness
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one is unique due to the presence of both benzoyl and propoxy groups, which confer specific chemical and biological properties. Its unique structure allows for diverse applications in various fields of research and industry.
属性
CAS 编号 |
77016-72-9 |
|---|---|
分子式 |
C22H22O5 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
3-benzoyl-5,7-dipropoxychromen-2-one |
InChI |
InChI=1S/C22H22O5/c1-3-10-25-16-12-19(26-11-4-2)17-14-18(22(24)27-20(17)13-16)21(23)15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3 |
InChI 键 |
DIHMJMCGHJMDSE-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=CC=C3)C(=C1)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


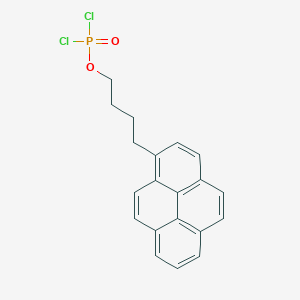
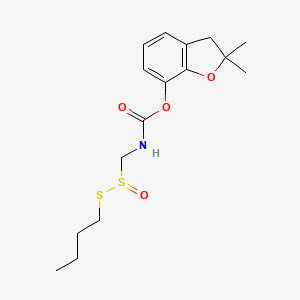
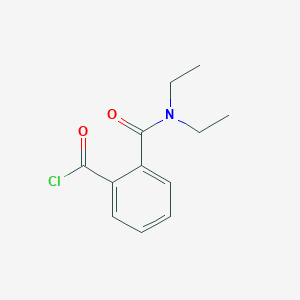

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
